2,6-Pyridinedicarboxylic acid

説明

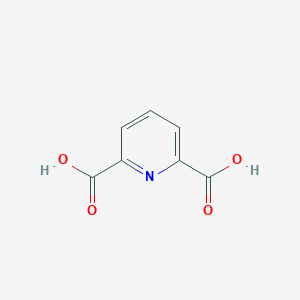

Structure

3D Structure

特性

IUPAC Name |

pyridine-2,6-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4/c9-6(10)4-2-1-3-5(8-4)7(11)12/h1-3H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJJMNDUMQPNECX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17956-40-0 (di-hydrochloride salt), 4220-17-1 (mono-hydrochloride salt), 63450-91-9 (di-potassium salt) | |

| Record name | Dipicolinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7022043 | |

| Record name | 2,6-Pyridinedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; [Alfa Aesar MSDS], Solid | |

| Record name | 2,6-Pyridinedicarboxylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9962 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,6-Pyridinedicarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033161 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5 mg/mL at 25 °C | |

| Record name | 2,6-Pyridinedicarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033161 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.0000061 [mmHg] | |

| Record name | 2,6-Pyridinedicarboxylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9962 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

499-83-2 | |

| Record name | 2,6-Pyridinedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=499-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dipicolinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipicolinic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04267 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dipicolinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Pyridinedicarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Pyridinedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2,6-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.178 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-PYRIDINEDICARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE81S5CQ0G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,6-Pyridinedicarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033161 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

252 °C | |

| Record name | 2,6-Pyridinedicarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033161 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery of 2,6-Pyridinedicarboxylic Acid: A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Pyridinedicarboxylic acid, also known as dipicolinic acid, is a molecule of significant interest across various scientific disciplines, from its role in the heat resistance of bacterial spores to its applications as a chelating agent and a building block in the synthesis of pharmaceuticals and other complex molecules. This technical guide provides an in-depth history of the discovery of this important compound, detailing its initial chemical synthesis and its subsequent identification as a natural product. The following sections present a chronological account of its discovery, detailed experimental protocols from key publications, a summary of quantitative data, and visualizations of the synthetic pathways.

A Dual Discovery: From Chemical Synthesis to Natural Isolation

The history of 2,6-pyridinedicarboxylic acid is unique in that its discovery followed two independent paths: one in the realm of synthetic organic chemistry and the other in the field of microbiology.

The first chemical synthesis of a dipicolinic acid is credited to Hoogewerff and van Dorp in 1879 , who produced α,α'-dipyridinedicarboxylic acid. This was followed by the work of W. Epstein in 1885 , who synthesized the compound by the oxidation of α,α'-lutidine (2,6-dimethylpyridine). Shortly after, in 1888, A. Ladenburg described its synthesis from piperidine (B6355638) derivatives. These early syntheses were crucial in establishing the chemical nature of the pyridine (B92270) dicarboxylic acids.

A significant advancement in the chemical synthesis of 2,6-pyridinedicarboxylic acid was reported by Alvin W. Singer and S. M. McElvain in 1935 . They developed a more efficient method for the oxidation of 2,6-dimethylpyridine (B142122) using potassium permanganate (B83412), achieving a notable yield of 64%.[1] This method laid the groundwork for future synthetic approaches.

Decades after its first chemical synthesis, in 1953, J. F. Powell made the remarkable discovery of 2,6-pyridinedicarboxylic acid as a natural product. He isolated the compound from the spores of Bacillus megatherium, identifying it as the substance responsible for the characteristic UV absorption of germinating spore exudates. This discovery opened up a new field of research into the biological role of dipicolinic acid, particularly its contribution to the remarkable heat resistance of bacterial endospores.

Quantitative Data Summary

The following table summarizes the key quantitative data from the pivotal early publications on the characterization of 2,6-pyridinedicarboxylic acid.

| Publication | Property | Value |

| Singer & McElvain (1935) | Yield of 2,6-pyridinedicarboxylic acid | 64% |

| Powell (1953) | Melting point of isolated acid | 229 °C (with decomposition) |

| Powell (1953) | Elemental Analysis (C) | 50.8% |

| Powell (1953) | Elemental Analysis (H) | 3.1% |

| Powell (1953) | Elemental Analysis (N) | 8.3% |

| Powell (1953) | Titration equivalent weight | 81.5 g/equivalent |

Experimental Protocols

This section provides detailed methodologies for the key experiments that marked the discovery and characterization of 2,6-pyridinedicarboxylic acid.

Chemical Synthesis via Oxidation of 2,6-Dimethylpyridine (Singer & McElvain, 1935)

This protocol describes a refined method for the synthesis of 2,6-pyridinedicarboxylic acid from 2,6-dimethylpyridine.

-

Reactants:

-

2,6-Dimethylpyridine

-

Potassium permanganate (KMnO₄)

-

Water

-

-

Procedure:

-

A solution of 2,6-dimethylpyridine in water is prepared in a reaction vessel equipped with a stirrer and a reflux condenser.

-

Potassium permanganate is added portion-wise to the stirred solution. The addition is controlled to maintain a gentle reflux.

-

After the addition of potassium permanganate is complete, the reaction mixture is heated under reflux for several hours to ensure the complete oxidation of the dimethylpyridine.

-

The hot solution is then filtered to remove the manganese dioxide precipitate.

-

The filtrate is concentrated by evaporation.

-

The concentrated solution is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the 2,6-pyridinedicarboxylic acid.

-

The precipitated acid is collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from hot water.

-

Isolation from Bacillus megatherium Spores (Powell, 1953)

This protocol details the first isolation of 2,6-pyridinedicarboxylic acid from a natural source.

-

Starting Material:

-

Freeze-dried exudates from germinated Bacillus megatherium spores.

-

-

Procedure:

-

The freeze-dried exudate is dissolved in a minimum amount of hot water.

-

Upon cooling, the calcium salt of 2,6-pyridinedicarboxylic acid crystallizes out of the solution.

-

The crystalline calcium salt is collected and purified by two further recrystallizations from water.

-

To obtain the free acid, a hot, saturated solution of the purified calcium salt is acidified with hydrochloric acid.

-

The free 2,6-pyridinedicarboxylic acid precipitates as fine, hair-like needles.

-

The precipitated acid is collected by filtration, washed with a small amount of cold water, and dried.

-

Visualizing the Discovery

The following diagrams illustrate the key experimental workflows in the history of 2,6-pyridinedicarboxylic acid's discovery.

References

The Core Role of Dipicolinic Acid in the Heat Resistance of Bacterial Endospores: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role of dipicolinic acid (DPA) in the remarkable heat resistance of bacterial endospores. Understanding this mechanism is paramount for developing effective sterilization techniques and novel antimicrobial strategies targeting these resilient dormant structures.

The Mechanism of Dipicolinic Acid-Mediated Heat Resistance

Bacterial endospores, formed by certain bacteria in response to harsh environmental conditions, can withstand extreme temperatures, radiation, and chemical insults. A key factor in their profound heat resistance is the high concentration of dipicolinic acid, which can constitute 5% to 15% of the spore's dry weight.[1] DPA, in conjunction with divalent cations, primarily calcium (Ca²⁺), forms a lattice-like structure within the spore core, known as calcium dipicolinate (Ca-DPA). This complex is fundamental to the spore's thermostability through a multi-faceted mechanism.

Core Dehydration: The accumulation of Ca-DPA within the spore core is a major contributor to the reduction of water content in this central compartment.[2][3][4] This state of low hydration, or dehydration, is inversely correlated with the spore's resistance to wet heat.[3][4][5] By displacing water molecules, the Ca-DPA complex immobilizes the spore's macromolecules, including proteins and nucleic acids. This reduced molecular mobility significantly increases the energy required to denature these essential components, thus enhancing their stability at elevated temperatures.

DNA Protection: Beyond its role in dehydration, the Ca-DPA complex directly contributes to the protection of the spore's genetic material.[1] The complex intercalates between the nucleobases of the DNA, stabilizing it against heat-induced denaturation.[1] This interaction, in concert with the binding of small acid-soluble spore proteins (SASPs), provides robust protection against various forms of DNA damage, including that caused by wet and dry heat.[2][4][6] While SASPs are the primary protectors against DNA damage from wet heat in wild-type spores, the role of DPA becomes crucial in their absence.[2][4]

Protein Stabilization: The dehydrated environment created by Ca-DPA accumulation is critical for protecting spore proteins from inactivation and denaturation when exposed to wet heat.[3][5] In this low-water environment, the flexibility of protein structures is reduced, making them less susceptible to unfolding at high temperatures.

The following diagram illustrates the central role of Ca-DPA in establishing the heat-resistant state of the bacterial endospore core.

Quantitative Data on DPA Content and Heat Resistance

The correlation between DPA content and the heat resistance of bacterial endospores has been a subject of extensive research. Heat resistance is often quantified by the decimal reduction time (D-value), which is the time required at a specific temperature to reduce the viable spore population by 90% (one log cycle). The Z-value represents the temperature change required to alter the D-value by a factor of ten. While a direct linear relationship is not always observed, a general trend indicates that higher DPA levels are associated with increased thermoresistance.

| Bacterial Strain | DPA Content | Treatment Temperature (°C) | D-value (minutes) | Z-value (°C) | Reference |

| Bacillus subtilis 168 | Not specified | 105 | 1.4 | 6.3 | [7][8] |

| Bacillus subtilis A163 | Not specified | 120 | 0.7 | 6.1 | [7][8] |

| Bacillus sporothermodurans IC4 | Not specified | 131 | 0.3 | 9.7 | [7][8] |

| Clostridium botulinum Giorgio-A | 56.20% release | 105 | 3.89 (log reduction) | Not specified | [9] |

| Clostridium sporogenes PA3679 | Not specified | Not specified | Not specified | Not specified | [9] |

| C. beijerinckii DSM 791 | 0.088 pg/spore | 80 | Minimal survival | Not specified | [5] |

| C. beijerinckii NCIMB 8052 | 4.4 pg/spore | 80 | 81.5% survival (10 min) | Not specified | [5] |

| C. acetobutylicum DSM 792 | 1.98 pg/spore | 80 | Low survival | Not specified | [5] |

| C. acetobutylicum DSM 1731 | 2.6 pg/spore | 80 | 37% survival (10 min) | Not specified | [5] |

Experimental Protocols

Accurate determination of DPA content and spore heat resistance is crucial for research in this field. The following sections detail standardized methodologies for these key experiments.

Quantification of Dipicolinic Acid

Several methods are available for the quantification of DPA, with fluorescence-based assays and high-performance liquid chromatography (HPLC) being the most sensitive and widely used.

3.1.1. Terbium-DPA Fluorescence Assay

This method is based on the formation of a highly fluorescent complex between DPA and terbium (Tb³⁺) ions.

-

Principle: DPA chelates with Tb³⁺, and upon excitation with UV light, the complex emits a characteristic green luminescence. The intensity of this fluorescence is directly proportional to the DPA concentration.

-

Spore Preparation and DPA Extraction:

-

Harvest and purify endospores from vegetative cells and debris through repeated washing and centrifugation.

-

Resuspend a known concentration of spores in a suitable buffer.

-

To release DPA, autoclave the spore suspension (e.g., at 121°C for 15-30 minutes) or perform acid hydrolysis (e.g., with 6 M HCl at 95°C for 4 hours).

-

Centrifuge the suspension to pellet the spore debris and collect the supernatant containing the extracted DPA.

-

-

Assay Procedure:

-

Prepare a standard curve using known concentrations of pure DPA.

-

In a microplate, mix the DPA-containing supernatant (or DPA standards) with a solution of terbium chloride (e.g., 10 µM TbCl₃ in 1 M sodium acetate (B1210297) buffer, pH 5.6).

-

Measure the fluorescence using a microplate fluorometer with an excitation wavelength of approximately 270 nm and an emission wavelength of 545 nm.

-

Calculate the DPA concentration in the samples by comparing their fluorescence intensity to the standard curve.

-

3.1.2. High-Performance Liquid Chromatography (HPLC)

HPLC offers high sensitivity and specificity for DPA quantification.

-

Principle: DPA is separated from other components in the sample by reverse-phase chromatography and detected by its UV absorbance or, for higher sensitivity, by fluorescence after post-column derivatization or pre-column chelation with Tb³⁺.

-

Sample Preparation: DPA extraction is performed as described for the fluorescence assay. The supernatant is filtered through a 0.22 µm filter before injection into the HPLC system.

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of an appropriate buffer (e.g., potassium phosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detection:

-

UV detection at approximately 270 nm.

-

Fluorescence detection (excitation ~270 nm, emission ~545 nm) after post-column addition of a Tb³⁺ solution or with pre-column Tb³⁺ chelation.

-

-

-

Quantification: The DPA concentration is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of DPA.

Determination of Spore Heat Resistance (D-value)

The capillary tube method is a common and reliable technique for determining the D-value of bacterial spores.

-

Spore Preparation:

-

Prepare a suspension of purified spores in a suitable buffer (e.g., phosphate-buffered saline, PBS) to a known concentration (e.g., 10⁸ spores/mL).

-

-

Heat Treatment:

-

Seal small aliquots of the spore suspension in sterile capillary tubes.

-

Immerse the capillary tubes in a precisely temperature-controlled water or oil bath set to the desired test temperature.

-

At predetermined time intervals, remove a set of capillary tubes and immediately plunge them into an ice-water bath to rapidly cool and stop the thermal inactivation process.

-

-

Viable Spore Enumeration:

-

Aseptically break the capillary tubes and release the spore suspension.

-

Perform serial dilutions of the heat-treated spore suspension.

-

Plate the dilutions onto a suitable growth medium (e.g., Trypticase Soy Agar).

-

Incubate the plates under appropriate conditions until colonies are formed.

-

Count the number of colony-forming units (CFUs) to determine the number of surviving spores at each time point.

-

-

D-value Calculation:

-

Plot the logarithm of the number of surviving spores against the heating time.

-

The D-value is the negative reciprocal of the slope of the linear regression line of this survivor curve.

-

The following diagram outlines the experimental workflow for assessing the role of DPA in spore heat resistance.

Conclusion

Dipicolinic acid, in the form of the calcium-dipicolinate complex, is a cornerstone of the exceptional heat resistance observed in bacterial endospores. Its multifaceted role in promoting core dehydration, directly stabilizing DNA, and protecting proteins from thermal denaturation underscores its importance as a target for novel sporicidal agents. For professionals in drug development and sterilization sciences, a thorough understanding of the mechanisms and the quantitative relationship between DPA and heat resistance is essential for designing effective strategies to combat these highly resilient microbial structures. The experimental protocols detailed in this guide provide a robust framework for further investigation into this critical area of microbiology.

References

- 1. A highly sensitive HPLC method for determination of nanomolar concentrations of dipicolinic acid, a characteristic constituent of bacterial endospores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sensitive quantification of dipicolinic acid from bacterial endospores in soils and sediments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. enviromicro-journals.onlinelibrary.wiley.com [enviromicro-journals.onlinelibrary.wiley.com]

- 4. Role of Dipicolinic Acid in Resistance and Stability of Spores of Bacillus subtilis with or without DNA-Protective α/β-Type Small Acid-Soluble Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Variability in DPA and Calcium Content in the Spores of Clostridium Species [frontiersin.org]

- 6. Role of dipicolinic acid in resistance and stability of spores of Bacillus subtilis with or without DNA-protective alpha/beta-type small acid-soluble proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assessment of heat resistance of bacterial spores from food product isolates by fluorescence monitoring of dipicolinic acid release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Assessment of Heat Resistance of Bacterial Spores from Food Product Isolates by Fluorescence Monitoring of Dipicolinic Acid Release - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fda.gov [fda.gov]

chemical and physical properties of 2,6-pyridinedicarboxylic acid

An In-depth Technical Guide on the Core Chemical and Physical Properties of 2,6-Pyridinedicarboxylic Acid

Abstract

2,6-Pyridinedicarboxylic acid, also widely known as dipicolinic acid (DPA), is a heterocyclic organic compound with significant applications ranging from analytical chemistry to microbiology and materials science. It is notably recognized for its role in the heat resistance of bacterial endospores. This technical guide provides a comprehensive overview of its core chemical and physical properties, supported by experimental data and protocols. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data in structured tables and detailing key experimental methodologies. Visual diagrams generated using Graphviz are included to illustrate synthesis pathways and biological mechanisms.

Chemical and Physical Properties

2,6-Pyridinedicarboxylic acid is a white crystalline powder.[1][2] Its fundamental properties are summarized in the tables below, providing a quick reference for its key characteristics.

Table 1: General and Structural Information

| Property | Value | Reference |

| IUPAC Name | pyridine-2,6-dicarboxylic acid | [1][3] |

| Common Synonyms | Dipicolinic acid (DPA), 2,6-Dicarboxypyridine | [2][4] |

| CAS Number | 499-83-2 | [2][4] |

| Molecular Formula | C₇H₅NO₄ | [2][4] |

| Molecular Weight | 167.12 g/mol | [1][4][5] |

| Physical Description | White crystalline powder | [1][2] |

| Hydrogen Bond Donor Count | 2 | [6] |

| Hydrogen Bond Acceptor Count | 5 | [6] |

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Melting Point | 248-250 °C (decomposes) | [2][4] |

| Boiling Point | 463.7 °C at 760 mmHg | [4] |

| Flash Point | 188 °C - 234.2 °C | [2][4] |

| Vapor Pressure | <0.01 hPa (at 20 °C) | [2][7] |

| Density (estimate) | 1.52 g/cm³ | [2] |

| Autoignition Temperature | 620 °C | [2][8] |

| pKa (Strongest Acidic) | 2.16 (at 25 °C) | [2] |

| pKa (Strongest Basic) | -2.5 | [3][6] |

| LogP (Octanol/Water) | 0.3 (at 25 °C, pH 1.8) | [2] |

Table 3: Solubility Data

| Solvent | Solubility | Temperature | Reference |

| Water | 5 g/L | 20 °C | [2][4] |

| Methanol | Highest solubility among tested solvents | 288.15–318.15 K | [9][10] |

| Ethanol | Insoluble | - | [2] |

| n-Propanol | Data available | 288.15–318.15 K | [9] |

| Isopropanol | Data available | 288.15–318.15 K | [9] |

| Tetrahydrofuran (B95107) (THF) | Data available | 288.15–318.15 K | [9] |

| Acetonitrile | Lowest solubility among tested solvents | 288.15–318.15 K | [9][10] |

| Ethyl Acetate | Data available | 288.15–318.15 K | [9] |

| Toluene | Data available | 288.15–318.15 K | [9] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of 2,6-pyridinedicarboxylic acid. Various spectroscopic techniques have been employed to analyze its structure.

-

Nuclear Magnetic Resonance (NMR): Both ¹H NMR and ¹³C NMR spectra are available for 2,6-pyridinedicarboxylic acid and its derivatives, providing detailed information about the proton and carbon environments within the molecule.[11][12]

-

Infrared Spectroscopy (FTIR): FTIR spectra reveal the characteristic vibrational frequencies of the functional groups present, notably the carboxylic acid O-H and C=O stretches, and the pyridine (B92270) ring vibrations.[11]

-

Mass Spectrometry (MS): Mass spectral data confirms the molecular weight and provides insights into the fragmentation patterns of the molecule.[11]

-

Raman Spectroscopy: Raman spectra offer complementary vibrational information to FTIR.[11]

Experimental Protocols

Synthesis of 2,6-Pyridinedicarboxylic Acid

Several methods for the synthesis of 2,6-pyridinedicarboxylic acid have been reported.

Method 1: Oxidation of 2,6-Dimethylpyridine This is a common laboratory-scale synthesis method.

-

Protocol: 2,6-Dimethylpyridine is oxidized using a strong oxidizing agent such as potassium permanganate.[13] The reaction mixture is typically heated to drive the reaction to completion. After the reaction, the manganese dioxide byproduct is filtered off, and the solution is acidified to precipitate the 2,6-pyridinedicarboxylic acid.

-

Purification: The crude product can be purified by vacuum sublimation, yielding a white crystalline compound.[13] An alternative two-stage industrial process uses sodium bichromate and sulfuric acid for oxidation, followed by purification via heating in water and recrystallization.[14]

Method 2: From 2,6-Dichloropyridine (B45657) This method involves a Grignard-type reaction followed by carboxylation.

-

Protocol: 148 g (1 mol) of 2,6-dichloropyridine is dissolved in 721 g (10 mol) of tetrahydrofuran (THF).[15] 60 g (2.5 mol) of magnesium powder is added under a nitrogen atmosphere.[15] The mixture is heated to 55°C, and 0.55 g (0.005 mol) of 1,2-dibromoethane (B42909) is added as an initiator.[15] The reaction is stirred for 6 hours. The resulting solution is cooled to -15°C, and dried carbon dioxide gas is slowly introduced until the reaction is complete.[15] The solution is then acidified, and the THF is removed to yield the product.[15]

-

Yield and Purity: This method has been reported to achieve a yield of 94.5% with a purity of 97% after extraction.[15]

Caption: Workflow for the synthesis of 2,6-pyridinedicarboxylic acid.

Solubility Determination Protocol

A static analytical gravimetric method is used to determine the solubility in various solvents.[9]

-

Protocol: An excess amount of 2,6-pyridinedicarboxylic acid is added to a known volume of the selected solvent in a sealed vessel. The mixture is continuously stirred in a thermostated bath at a specific temperature for a sufficient time to reach solid-liquid equilibrium. After equilibrium is reached, the stirring is stopped, and the solution is allowed to settle. A sample of the supernatant liquid is carefully withdrawn, filtered, and weighed. The solvent is then evaporated, and the remaining solid (the dissolved solute) is weighed. The solubility is calculated from the mass of the solute and the mass of the solvent in the sample. This process is repeated at different temperatures.[9]

Biological Role and Applications

2,6-Pyridinedicarboxylic acid is a molecule of significant biological and industrial importance.

Role in Bacterial Endospore Resistance

Dipicolinic acid is a major component of bacterial endospores, constituting 5% to 15% of the spore's dry weight.[16] It plays a critical role in the remarkable heat resistance of spores produced by genera such as Bacillus and Clostridium.[16]

Inside the spore core, DPA forms a complex with calcium ions (Ca-DPA). This complex has a dual function:

-

Dehydration: The Ca-DPA complex binds free water molecules, leading to the dehydration of the spore core. This dehydration increases the heat resistance of macromolecules within the spore.

-

DNA Protection: The complex intercalates between the nucleobases of the spore's DNA, which significantly increases the DNA's thermal stability and protects it from heat denaturation.[2]

This mechanism is a key survival strategy for these bacteria, and the presence of DPA is often used as a marker for the effectiveness of sterilization processes.[2][16]

Caption: Role of DPA in bacterial endospore heat resistance.

Other Applications

-

Chelating Agent: Due to the two carboxylic acid groups, DPA is an excellent chelating agent for various metal ions, including lanthanides and transition metals.[2][16] This property is utilized in ion chromatography and in the synthesis of metal-organic frameworks (MOFs).[10][16]

-

Enzyme Inhibition: It has been shown to inhibit certain enzymes, such as dopamine (B1211576) beta-hydroxylase. Its structural analog, pyridine-2,6-dithiocarboxylic acid, is being investigated as an inhibitor for metallo-β-lactamases, enzymes that confer antibiotic resistance.[17]

-

Materials Science: Recently, it has been used as a passivating agent to reduce electronic defects in perovskite solar cells, improving their efficiency and stability.[18]

-

Chemical Synthesis: It serves as a raw material for producing novel Schiff bases with antioxidant and iron-chelating activities.[16]

References

- 1. 2,6-Pyridinedicarboxylic acid | C7H5NO4 | CID 10367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyridine-2,6-dicarboxylic acid CAS#: 499-83-2 [m.chemicalbook.com]

- 3. Showing Compound 2,6-Pyridinedicarboxylic acid (FDB011167) - FooDB [foodb.ca]

- 4. 2,6-Pyridinedicarboxylic acid | 499-83-2 [chemnet.com]

- 5. 2,6-Pyridinedicarboxylic acid (CAS 499-83-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. phytobank.ca [phytobank.ca]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Pyridine-2,6-Dicarboxylic Acid or Dipicolinic Acid Manufacturers, SDS [mubychem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Pyridine-2,6-dicarboxylic acid | 499-83-2 [amp.chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. spectrabase.com [spectrabase.com]

- 13. 2024.sci-hub.se [2024.sci-hub.se]

- 14. US4419515A - Two stage process for preparing 2,6-pyridinedicarboxylic acid - Google Patents [patents.google.com]

- 15. Pyridine-2,6-dicarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 16. atamankimya.com [atamankimya.com]

- 17. Pyridine-2,6-Dithiocarboxylic Acid and Its Metal Complexes: New Inhibitors of New Delhi Metallo β-Lactamase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synergistic passivation with multi-dentate 2,6-pyridinedicarboxylic acid for high-performance perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

Unveiling the Solid-State Architecture of 2,6-Pyridinedicarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of 2,6-pyridinedicarboxylic acid (dipicolinic acid), a molecule of significant interest in coordination chemistry and drug development. This document outlines detailed experimental protocols for its crystallization and structural determination by single-crystal X-ray diffraction, presents key crystallographic data in a structured format, and discusses the supramolecular architecture established through hydrogen bonding.

Introduction

2,6-Pyridinedicarboxylic acid, also known as dipicolinic acid, is a versatile heterocyclic compound that plays a crucial role as a building block in the synthesis of metal-organic frameworks (MOFs), supramolecular assemblies, and pharmacologically active compounds.[1][2] Its ability to act as a chelating agent through its nitrogen atom and two carboxyl groups makes it a powerful ligand for a wide range of metal ions.[3] Understanding the precise three-dimensional arrangement of atoms within its crystal lattice is fundamental to predicting and controlling its chemical and physical properties, which is paramount for rational drug design and materials engineering. This guide delves into the crystallographic analysis of 2,6-pyridinedicarboxylic acid, focusing on its commonly encountered monohydrate form.

Experimental Protocols

The determination of the crystal structure of 2,6-pyridinedicarboxylic acid involves two primary stages: the growth of high-quality single crystals and their subsequent analysis using X-ray diffraction.

Single Crystal Growth of 2,6-Pyridinedicarboxylic Acid Monohydrate

A common and effective method for obtaining single crystals of 2,6-pyridinedicarboxylic acid monohydrate is through controlled cooling crystallization from an aqueous solution.

Materials and Equipment:

-

2,6-Pyridinedicarboxylic acid (≥99% purity)

-

Deionized water

-

Heating plate with magnetic stirring

-

Crystallization dish or beaker covered with a watch glass

-

Microscope for crystal selection

Procedure:

-

An orange-red crystalline solid of 2,6-pyridinedicarboxylic acid is dispersed in boiling water.[4]

-

The solution is maintained at 100°C for one hour to ensure complete dissolution.[4]

-

The hot, saturated solution is then allowed to cool slowly to room temperature. This slow cooling process is crucial for the formation of well-ordered single crystals.[4]

-

To further improve purity, the obtained crystals can be subjected to recrystallization from water.[4]

-

The resulting solution is cooled to room temperature, leading to the crystallization of 2,6-pyridinedicarboxylic acid.[4]

-

The crystals are then isolated by filtration and washed.[4]

-

After drying, a product with a purity of 99.1% can be obtained, which can be increased to 99.8% through recrystallization.[4]

Single-Crystal X-ray Diffraction Analysis

The following protocol outlines a general procedure for the collection and analysis of X-ray diffraction data. Specific parameters may vary depending on the available instrumentation.

Procedure:

-

Crystal Mounting: A suitable single crystal is selected under a microscope. The crystal is then mounted on a nylon loop using Paratone-N oil.

-

Data Collection: The mounted crystal is placed on a goniometer head of a single-crystal X-ray diffractometer (e.g., a Bruker AXS-KAPPA APEX II or similar). Data is typically collected at a controlled temperature, often 150 K or 296 K, using graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å).[2] A series of diffraction images are collected by rotating the crystal in the X-ray beam.

-

Data Processing: The collected diffraction data is processed using software such as CrysAlisPro for data reduction and absorption correction.[1]

-

Structure Solution and Refinement: The crystal structure is solved using direct methods with software like ShelXT and refined against F² using the full-matrix least-squares method with programs such as Olex2.[1] All non-hydrogen atoms are refined anisotropically. Hydrogen atoms on aromatic carbons are typically placed in calculated positions, while those involved in hydrogen bonding, such as on carboxyl groups and water molecules, are often located from the difference Fourier map and refined isotropically.

Data Presentation: Crystallographic Parameters

The crystallographic data for 2,6-pyridinedicarboxylic acid monohydrate, as determined by X-ray diffraction, are summarized in the table below.

| Parameter | Value | Reference |

| Chemical Formula | C₇H₅NO₄·H₂O | [4] |

| Formula Weight | 185.13 g/mol | |

| Crystal System | Orthorhombic | [4] |

| Space Group | P2₁2₁2₁ | [4] |

| a (Å) | 12.233 | [4] |

| b (Å) | 9.399 | [4] |

| c (Å) | 6.817 | [4] |

| α (°) | 90 | [4] |

| β (°) | 90 | [4] |

| γ (°) | 90 | [4] |

| Volume (ų) | 782.5 | |

| Z | 4 | |

| Final R value | 5.67% for 964 observed reflections | [4] |

Structural Analysis and Supramolecular Assembly

The crystal structure of 2,6-pyridinedicarboxylic acid monohydrate reveals a sophisticated network of hydrogen bonds that dictate the overall supramolecular architecture.

The pyridine (B92270) ring exhibits C₂ᵥ symmetry within the limits of experimental error.[4] Notably, the nitrogen atom of the pyridine ring is not protonated; instead, the two carboxylic acid groups exist in their neutral form with distinct carbonyl and hydroxyl groups.[4]

The molecules are organized into layers that are nearly parallel to the (001) plane.[4] Within each layer, molecules are linked by hydrogen bonds to form infinite chains extending along the b-axis.[4] These chains, located at z=1/8 and z=3/8, are further interconnected by O–H···N hydrogen bonds involving the water molecule and the pyridine ring, creating a double-chain structure.[4] These double chains are then packed together primarily through van der Waals forces.[4] This intricate hydrogen-bonding system is also responsible for the observed thermal diffuse scattering in Weissenberg photographs.[4]

Visualization of Experimental Workflow

The logical flow of the experimental process for determining the crystal structure of 2,6-pyridinedicarboxylic acid is depicted in the following diagram.

References

- 1. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. US4419515A - Two stage process for preparing 2,6-pyridinedicarboxylic acid - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

The Solubility of 2,6-Pyridinedicarboxylic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,6-pyridinedicarboxylic acid (also known as dipicolinic acid) in a range of common organic solvents. The data presented is crucial for professionals in chemical research and drug development, where understanding solubility is paramount for process design, crystallization, purification, and formulation. This document includes quantitative solubility data, detailed experimental protocols for solubility determination, and a workflow visualization to aid in the practical application of these methods.

Quantitative Solubility Data

The solubility of 2,6-pyridinedicarboxylic acid (PDCA) has been experimentally determined in various organic solvents at different temperatures. The following tables summarize the mole fraction solubility (x₁) of PDCA, providing a clear basis for solvent selection and process optimization. The data reveals that PDCA exhibits the highest solubility in methanol (B129727) and the lowest in acetonitrile (B52724) among the tested solvents.[1][2][3]

Table 1: Mole Fraction Solubility (x₁) of 2,6-Pyridinedicarboxylic Acid in Alcohols and Ethers at Various Temperatures (K) [1][2][3]

| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | Tetrahydrofuran (THF) | 1,4-Dioxane |

| 288.15 | 0.0459 | 0.0117 | 0.0071 | 0.0053 | 0.0115 | - |

| 293.15 | 0.0531 | 0.0138 | 0.0083 | 0.0062 | 0.0135 | 0.0094 |

| 298.15 | 0.0612 | 0.0161 | 0.0097 | 0.0073 | 0.0158 | 0.0111 |

| 303.15 | 0.0701 | 0.0187 | 0.0113 | 0.0085 | 0.0184 | 0.0131 |

| 308.15 | 0.0801 | 0.0216 | 0.0131 | 0.0100 | 0.0214 | 0.0154 |

| 313.15 | 0.0911 | 0.0249 | 0.0152 | 0.0116 | 0.0248 | 0.0181 |

| 318.15 | 0.1033 | 0.0286 | 0.0176 | 0.0135 | 0.0287 | 0.0212 |

| 323.15 | - | - | - | - | - | 0.0248 |

| 328.15 | - | - | - | - | - | 0.0289 |

| 333.15 | - | - | - | - | - | 0.0337 |

Table 2: Mole Fraction Solubility (x₁) of 2,6-Pyridinedicarboxylic Acid in Other Organic Solvents at Various Temperatures (K) [1][2][3]

| Temperature (K) | Acetic Acid | Formic Acid | Acetonitrile | Ethyl Acetate | Toluene |

| 288.15 | - | 0.0295 | 0.0007 | 0.0021 | 0.0001 |

| 293.15 | 0.0253 | 0.0332 | 0.0008 | 0.0025 | 0.0001 |

| 298.15 | 0.0284 | 0.0374 | 0.0009 | 0.0029 | 0.0002 |

| 303.15 | 0.0318 | 0.0420 | 0.0011 | 0.0034 | 0.0002 |

| 308.15 | 0.0356 | 0.0471 | 0.0013 | 0.0040 | 0.0003 |

| 313.15 | 0.0399 | 0.0528 | 0.0015 | 0.0047 | 0.0004 |

| 318.15 | 0.0446 | 0.0591 | 0.0018 | 0.0055 | 0.0005 |

| 323.15 | 0.0500 | - | - | - | - |

| 328.15 | 0.0559 | - | - | - | - |

| 333.15 | 0.0625 | - | - | - | - |

Experimental Protocols for Solubility Determination

The quantitative data presented in this guide was primarily determined using a static analytical gravimetric method, often referred to as the shake-flask method. This is a reliable and widely used technique for establishing the equilibrium solubility of a solid in a liquid.

Principle of the Gravimetric (Shake-Flask) Method

The core principle of this method is to create a saturated solution of the solute (2,6-pyridinedicarboxylic acid) in the solvent of interest at a constant temperature. This is achieved by agitating an excess amount of the solid solute in the solvent for a sufficient period to reach thermodynamic equilibrium. Once equilibrium is established, a known mass of the clear, saturated supernatant is carefully sampled and the solvent is evaporated. The mass of the remaining solid solute is then determined, allowing for the calculation of solubility.

Materials and Equipment

-

Solute: High-purity 2,6-pyridinedicarboxylic acid

-

Solvents: Analytical or HPLC grade organic solvents

-

Apparatus:

-

Analytical balance (precision ±0.1 mg)

-

Thermostatically controlled water bath or incubator with an orbital shaker

-

Sealed glass vials or flasks (e.g., 25 mL)

-

Syringes and solvent-compatible membrane filters (e.g., 0.45 µm PTFE)

-

Drying oven

-

Desiccator

-

Detailed Experimental Procedure

-

Preparation:

-

Add an excess amount of 2,6-pyridinedicarboxylic acid to several sealed glass vials. The presence of undissolved solid at the end of the experiment is crucial to confirm that a saturated solution has been achieved.

-

Add a known volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Place the sealed vials in the thermostatic shaker set to the desired constant temperature.

-

Agitate the mixtures at a constant speed. The time required to reach equilibrium can vary but is typically between 24 to 72 hours. It is recommended to perform preliminary kinetic studies to determine the minimum time to reach a stable concentration.

-

-

Sample Collection and Separation:

-

Once equilibrium is reached, stop the agitation and let the vials stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the clear supernatant using a pre-warmed syringe.

-

Immediately pass the solution through a syringe filter, also at the experimental temperature, into a pre-weighed container to remove any undissolved micro-particles.

-

-

Gravimetric Analysis:

-

Accurately weigh the container with the filtered saturated solution.

-

Place the container in a drying oven at a temperature sufficient to evaporate the solvent without causing decomposition of the 2,6-pyridinedicarboxylic acid.

-

Once the solvent is completely evaporated, cool the container in a desiccator to room temperature.

-

Weigh the container with the dry solid residue. Repeat the drying and weighing process until a constant mass is obtained.

-

-

Calculation of Solubility:

-

Mass of solute (m₁): (Weight of container with dry residue) - (Weight of empty container)

-

Mass of solvent (m₂): (Weight of container with saturated solution) - (Weight of container with dry residue)

-

Solubility (e.g., in g/100g solvent): (m₁ / m₂) * 100

-

Mole fraction solubility (x₁):

-

Calculate the moles of solute (n₁) = m₁ / M₁ (where M₁ is the molar mass of PDCA, 167.12 g/mol )

-

Calculate the moles of solvent (n₂) = m₂ / M₂ (where M₂ is the molar mass of the solvent)

-

x₁ = n₁ / (n₁ + n₂)

-

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of solubility using the gravimetric shake-flask method.

Caption: Workflow for Solubility Determination via the Gravimetric Shake-Flask Method.

References

The Microbial Production of 2,6-Pyridinedicarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Pyridinedicarboxylic acid, commonly known as dipicolinic acid (DPA), is a heterocyclic compound of significant interest due to its unique properties and biological roles. Primarily recognized as a key component of bacterial endospores, DPA contributes to their remarkable resistance to environmental stresses such as heat, radiation, and chemical agents.[1][2][3] This resilience makes spore-forming bacteria a persistent challenge in clinical settings, food safety, and biodefense.[2] Beyond its role in microbial physiology, DPA is also explored as a bio-based precursor for the synthesis of novel polymers.[4][5][6] This technical guide provides a comprehensive overview of the natural occurrence of DPA in microbes, its biosynthesis, quantitative data on its production, and detailed experimental protocols for its analysis.

Natural Occurrence in the Microbial World

The synthesis of DPA is most prominently associated with endospore-forming bacteria, where it can accumulate to substantial levels.

-

Bacterial Endospores: DPA is a universal and specific component of bacterial endospores, particularly within the genera Bacillus and Clostridium.[4][5][7] In the spore core, DPA chelates with divalent cations, predominantly calcium (Ca-DPA), and can constitute 5% to 15% of the spore's dry weight.[2] This Ca-DPA complex is crucial for maintaining the dehydrated state of the spore core, a key factor in its profound heat resistance and long-term dormancy.[2][8] The release of Ca-DPA from the core is a critical and irreversible step in the initiation of spore germination.[2]

-

Fungi: The production of DPA is not exclusive to bacteria. It has also been identified in certain entomogenous fungi. For instance, Cordyceps militaris has been shown to produce DPA, which acts as an inhibitor of prophenoloxidase activation in insects.[9] Phylogenetic analysis suggests that the ability to synthesize DPA may have been acquired by these fungi as they evolved from plant pathogens to insect pathogens.[9]

-

Other Bacteria: While less common, related compounds are produced by other bacteria. For example, Pseudomonas stutzeri and Pseudomonas putida secrete 2,6-pyridinedicarbothioic acid (PDTC), a sulfur-containing analog of DPA that functions as a siderophore for iron scavenging.[10][11] Marine Streptomyces species have also been found to produce iron-bound PDTC.[12]

Quantitative Data on DPA Production

The concentration of DPA varies significantly among different microbial species and strains, as well as with culture conditions. The following tables summarize reported quantitative data for both natural producers and metabolically engineered strains.

Table 1: DPA Content in Natural Microbial Spores

| Microorganism | DPA Content per Spore (moles) | Reference |

| Desulfotomaculum geothermicus | 14.4 x 10⁻¹⁶ ± 0.004 x 10⁻¹⁶ | [1] |

| Bacillus subtilis | 3.65 x 10⁻¹⁶ | [13] |

Table 2: DPA Production in Metabolically Engineered Microorganisms

| Microorganism Strain | Genetic Modifications | Culture Conditions | DPA Titer (g/L) | Reference | | --- | --- | --- | --- | | Escherichia coli (Optimized Strain) | Overexpression of lysC, asd, dapA, dapB; Deletion of lysA, tdh, metA | Supplemented with 5 g/L aspartate | 5.21 |[4][5] | | Escherichia coli (Full Biosynthetic Pathway) | Overexpression of aspartate kinase, dipicolinate synthase, and phosphoenolpyruvate (B93156) carboxylase | Glucose as carbon source | 4.7 |[4][5] | | Bacillus subtilis BSDYvyDVF-gerE | Fine-tuned dipicolinate synthase expression; Disruption of spore coat assembly activator (gerE) | Fed-batch fermentation | 1.25 |[6] |

Biosynthesis of 2,6-Pyridinedicarboxylic Acid

The primary biosynthetic pathway for DPA in well-studied organisms like Bacillus subtilis branches from the lysine (B10760008) biosynthesis pathway. The key enzymatic step is the condensation of (2S,4S)-4-hydroxy-2,3,4,5-tetrahydrodipicolinate (HTPA) with pyruvate, catalyzed by dipicolinate synthase.

Signaling Pathway Diagram

The biosynthesis of DPA is intricately linked to the process of sporulation, particularly in Bacillus species. The expression of the dipicolinate synthase operon (dpaAB or spoVF) is under the control of sporulation-specific sigma factors.

It is important to note that while this pathway is well-conserved in Bacillus and Paenibacillus, some anaerobic bacteria, such as certain Clostridium species, may possess an alternative, yet to be fully elucidated, genetic pathway for DPA synthesis.[7]

Experimental Protocols

Accurate quantification of DPA is essential for studying microbial sporulation, germination, and for process monitoring in biotechnological applications. Below are summaries of established methodologies.

DPA Extraction from Bacterial Spores

A common and effective method for releasing DPA from the spore core involves autoclaving or heating in a dilute acidic solution.

-

Objective: To quantitatively release Ca-DPA from the spore core into a soluble form for analysis.

-

Protocol:

-

Prepare a suspension of purified spores in sterile, deionized water. The concentration can range from 0.1 mg of spores to a culture volume of 0.5 mL.[14]

-

Add an equal volume of 40 mM HCl to achieve a final concentration of 20 mM HCl.[14]

-

Transfer the suspension to a sealed, heat-resistant tube.

-

Heat the sample at 100°C for 10-15 minutes.[14]

-

Cool the sample to room temperature.

-

Centrifuge the suspension to pellet spore debris.

-

Collect the supernatant containing the solubilized DPA for subsequent analysis.

-

Quantification by HPLC with Fluorescence Detection

This is a highly sensitive method that relies on the chelation of DPA with a lanthanide metal, typically terbium (Tb³⁺), which forms a highly fluorescent complex.

-

Objective: To separate and quantify DPA with high sensitivity and specificity.

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system equipped with a fluorescence detector.

-

Protocol Summary:

-

Pre-column Chelation: Mix the DPA-containing extract with a solution of terbium chloride (TbCl₃). A common ratio is 1:3 DPA to Tb³⁺ (e.g., final Tb³⁺ concentration of 7.5 mM) to increase the detection range.[1]

-

Chromatographic Separation: Inject the sample onto a suitable HPLC column (e.g., a C18 reverse-phase column).

-

Mobile Phase: An isocratic or gradient elution using a buffered mobile phase is employed to separate the Tb-DPA complex from other interfering compounds.

-

Fluorescence Detection: Set the fluorescence detector to an excitation wavelength of approximately 270-280 nm and an emission wavelength of around 545 nm.

-

Quantification: Create a standard curve using known concentrations of pure DPA. The concentration in the sample is determined by comparing its peak area to the standard curve. This method can achieve a limit of detection (LOD) as low as 0.04 nM.[1]

-

Quantification by Derivative UV Spectroscopy

This method offers a rapid alternative to HPLC, particularly when DPA concentrations are relatively high.

-

Objective: Rapid quantification of DPA by measuring its UV absorbance spectrum.

-

Instrumentation: A UV-Vis spectrophotometer capable of recording derivative spectra.

-

Protocol Summary:

-

Dilute the DPA extract in a buffer solution, for example, 100 mM Tris-HCl at pH 7.6, containing 5 mM Ca²⁺.[14]

-

Record the first derivative of the UV absorbance spectrum from 275 nm to 285 nm.[14]

-

Determine the DPA concentration from the difference in the derivative values between the maximum at approximately 276.6 nm and the minimum at 280 nm.[14]

-

This differential measurement helps to eliminate interference from sloping baselines caused by turbidity or other absorbing compounds.[14] The detection limit for this method is around 1 µM.[14]

-

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the analysis of DPA from microbial cultures.

Conclusion

2,6-Pyridinedicarboxylic acid is a molecule of significant biological and industrial importance, primarily produced by spore-forming microorganisms. Its central role in the resistance and dormancy of bacterial endospores makes it a key target for sterilization and decontamination strategies. Furthermore, advances in metabolic engineering are paving the way for the sustainable production of DPA as a platform chemical. The methodologies and data presented in this guide offer a foundational resource for researchers and professionals engaged in microbiology, drug development, and biotechnology, facilitating further exploration into the fascinating world of this microbial metabolite.

References

- 1. Sensitive quantification of dipicolinic acid from bacterial endospores in soils and sediments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Sensitive quantification of dipicolinic acid from bacterial endospores in soils and sediments [agris.fao.org]

- 4. Engineering the production of dipicolinic acid in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Engineering the Production of Dipicolinic Acid in E. coli | Hoye Research Group [hoye.chem.umn.edu]

- 6. Bacillus subtilis as cell factory for enhanced production of the biopolymer precursor pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Role of Dipicolinic Acid in Resistance and Stability of Spores of Bacillus subtilis with or without DNA-Protective α/β-Type Small Acid-Soluble Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Entomogenous fungi that produce 2,6-pyridine dicarboxylic acid (dipicolinic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2,6-Pyridinedicarbothioic acid - Wikipedia [en.wikipedia.org]

- 11. Antimicrobial properties of pyridine-2,6-dithiocarboxylic acid, a metal chelator produced by Pseudomonas spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pyridine-2,6-Dithiocarboxylic Acid and Its Metal Complexes: New Inhibitors of New Delhi Metallo β-Lactamase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determination of Dipicolinic Acid through the Antenna Effect of Eu(III) Coordination Polymer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Determination of dipicolinic acid in bacterial spores by derivative spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermal Decomposition of 2,6-Pyridinedicarboxylic Acid: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of 2,6-pyridinedicarboxylic acid, also known as dipicolinic acid (DPA). It consolidates available data on the thermal properties, decomposition products, and kinetic analysis of this compound and its derivatives. Detailed experimental protocols for thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and pyrolysis-gas chromatography-mass spectrometry (Py-GC/MS) are presented to facilitate further research. The guide also features a hypothesized thermal decomposition pathway, illustrated with a custom-generated diagram. All quantitative data is summarized in structured tables for ease of reference and comparison. This document is intended to be a critical resource for professionals working with 2,6-pyridinedicarboxylic acid in pharmaceutical development and materials science, where thermal stability is a crucial parameter.

Introduction

2,6-Pyridinedicarboxylic acid (dipicolinic acid, DPA) is a pyridine-based dicarboxylic acid with significant applications in various fields. It is a key component in bacterial spores, contributing to their heat resistance.[1] In industrial applications, it serves as a chelating agent and a building block for the synthesis of polymers and pharmaceuticals.[2][3] Understanding the thermal stability and decomposition behavior of 2,6-pyridinedicarboxylic acid is paramount for its safe handling, processing, and the development of stable formulations.

This guide details the thermal decomposition characteristics of 2,6-pyridinedicarboxylic acid, drawing from available literature on its properties and those of closely related compounds.

Physicochemical and Thermal Properties

A summary of the key physicochemical and thermal properties of 2,6-pyridinedicarboxylic acid is presented in Table 1. There is some variation in the reported melting point, with most sources indicating that it decomposes at or near its melting temperature.

Table 1: Physicochemical and Thermal Properties of 2,6-Pyridinedicarboxylic Acid

| Property | Value | References |

| Molecular Formula | C₇H₅NO₄ | |

| Molecular Weight | 167.12 g/mol | |

| Melting Point | 248-250 °C (decomposes) | [4] |

| Decomposition Temp. | ~248 °C | [4] |

| Boiling Point | 463.7 °C at 760 mmHg | [5] |

| Flash Point | 188 °C | [5] |

| Density | 1.551 g/cm³ | [5] |

| Solubility in Water | 5 mg/mL at 25 °C | [5] |

| Appearance | White crystalline powder | [4] |

Thermal Decomposition Analysis

The thermal decomposition of 2,6-pyridinedicarboxylic acid can be investigated using a combination of thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and evolved gas analysis (EGA) techniques such as mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR).

Hypothesized Decomposition Pathway

The primary thermal decomposition pathway for many carboxylic acids is decarboxylation. For 2,6-pyridinedicarboxylic acid, it is hypothesized that the initial step involves the loss of one or both carboxyl groups as carbon dioxide. Subsequent fragmentation of the pyridine (B92270) ring would occur at higher temperatures. The presence of a nitrogen heteroatom influences the decomposition, leading to the formation of nitrogen oxides under oxidative conditions.

The proposed initial step of decarboxylation is illustrated in the logical relationship diagram below.

Expected Decomposition Products

Under inert (e.g., nitrogen) and oxidative (e.g., air) atmospheres, the decomposition products are expected to differ. Table 2 summarizes the likely products based on the compound's structure and data from related compounds. Pyrolysis studies have identified a pyridine ketonium ion (C6H3ON+) as a characteristic fragment of dipicolinic acid.[6]

Table 2: Expected Thermal Decomposition Products

| Atmosphere | Expected Products | References |

| Inert (e.g., N₂) | Carbon dioxide (CO₂), Carbon monoxide (CO), Pyridine and its fragments | [4] |

| Oxidative (e.g., Air) | Carbon dioxide (CO₂), Carbon monoxide (CO), Water (H₂O), Nitrogen oxides (NOx) | [4] |

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reproducible and reliable data. The following sections outline methodologies for key thermal analysis techniques.

Thermogravimetric Analysis (TGA)

This protocol is designed to measure the mass loss of 2,6-pyridinedicarboxylic acid as a function of temperature.

-

Instrumentation: A calibrated thermogravimetric analyzer with a high-precision balance.

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground 2,6-pyridinedicarboxylic acid into a ceramic or platinum crucible.

-

Experimental Conditions:

-

Temperature Program: Heat from ambient temperature to 600 °C at a linear heating rate of 10 °C/min.

-

Atmosphere: Dry nitrogen or air at a flow rate of 50 mL/min.

-

Data Collection: Record mass loss and temperature continuously. The first derivative of the mass loss curve (DTG) should also be recorded to determine the temperatures of maximum decomposition rates.

-

The following diagram illustrates a typical TGA experimental workflow.

References

An In-Depth Technical Guide on the pKa Values of 2,6-Pyridinedicarboxylic Acid in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid dissociation constants (pKa) of 2,6-pyridinedicarboxylic acid, also known as dipicolinic acid, in an aqueous environment. This essential physicochemical parameter is critical for understanding the molecule's behavior in various applications, including its role as a bacterial spore biomarker, its function in coordination chemistry, and its potential applications in pharmaceutical development.

Introduction to 2,6-Pyridinedicarboxylic Acid

2,6-Pyridinedicarboxylic acid is a heterocyclic compound featuring a pyridine (B92270) ring substituted with two carboxylic acid groups at the 2 and 6 positions. This structure confers its acidic properties and its ability to act as a chelating agent for various metal ions. The ionization state of the carboxylic acid groups and the pyridine nitrogen is dictated by the pH of the surrounding aqueous medium, a behavior quantified by its pKa values.

Dissociation Equilibria of 2,6-Pyridinedicarboxylic Acid

2,6-Pyridinedicarboxylic acid is a tribasic acid, with three distinct dissociation steps corresponding to the deprotonation of the two carboxylic acid groups and the protonated pyridine nitrogen. The stepwise dissociation can be represented as follows:

-

First Dissociation (pKa1): The loss of the first proton from one of the carboxylic acid groups.

-

Second Dissociation (pKa2): The loss of the second proton from the remaining carboxylic acid group.

-

Third Dissociation (pKa3): The deprotonation of the pyridinium (B92312) ion.

The following diagram illustrates these dissociation equilibria:

Summary of pKa Values

The pKa values of 2,6-pyridinedicarboxylic acid have been determined by various experimental techniques. The table below summarizes the reported values under specified conditions.

| pKa Value | Reported Value | Temperature (°C) | Ionic Strength (M) | Method |

| pKa1 | 2.16 | 25 | 0.1 (KCl) | Potentiometric Titration |

| pKa2 | 5.00 | 25 | 0.1 (KCl) | Potentiometric Titration |

| pKa1 | 2.3 | Not Specified | Not Specified | Raman and UV-Vis Spectroscopy[1] |

| pKa2 | 4.8 | Not Specified | Not Specified | Raman and UV-Vis Spectroscopy[1] |

Note: The third pKa value, corresponding to the deprotonation of the pyridinium nitrogen, is expected to be significantly lower than the carboxylic acid pKas and is often not determined in the same experimental window.

Experimental Protocols for pKa Determination

The determination of pKa values is crucial for the accurate characterization of a molecule's acid-base properties. Potentiometric titration and UV-Vis spectrophotometry are two common and reliable methods employed for this purpose.

Potentiometric Titration

Potentiometric titration is a highly precise method for determining pKa values by monitoring the change in pH of a solution upon the incremental addition of a titrant.[2]

Principle: A solution of the analyte (2,6-pyridinedicarboxylic acid) is titrated with a strong base (e.g., NaOH) of known concentration. The pH of the solution is measured after each addition of the titrant. A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, where half of the acidic protons have been neutralized. For a diprotic acid, two distinct equivalence points and two half-equivalence points will be observed.

Detailed Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of 2,6-pyridinedicarboxylic acid (e.g., 0.01 M) in deionized, CO₂-free water.

-

Prepare a standardized solution of a strong base, typically 0.1 M sodium hydroxide (B78521) (NaOH), ensuring it is also CO₂-free.

-

Prepare a solution of a background electrolyte, such as 0.1 M potassium chloride (KCl), to maintain a constant ionic strength throughout the titration.

-

-

Calibration of the pH Meter:

-

Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa values (e.g., pH 4.00 and 7.00).

-

-

Titration Procedure:

-

Place a known volume (e.g., 50.0 mL) of the 2,6-pyridinedicarboxylic acid solution into a thermostatted titration vessel maintained at a constant temperature (e.g., 25.0 ± 0.1 °C).

-

Add the background electrolyte to achieve the desired ionic strength.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Stir the solution gently with a magnetic stirrer.

-

Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL) from a calibrated burette.

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Continue the titration past the second equivalence point.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of NaOH added to obtain the titration curve.

-

Determine the equivalence points from the inflection points of the titration curve. This can be done by examining the first or second derivative of the curve.

-

The pKa1 is the pH at the volume of NaOH corresponding to half of the first equivalence point volume.

-

The pKa2 is the pH at the volume of NaOH corresponding to the midpoint between the first and second equivalence points.

-

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used to determine pKa values for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.

Principle: The acidic (H₂A), zwitterionic (HA), and basic (A²⁻) forms of 2,6-pyridinedicarboxylic acid will have different molar absorptivities at specific wavelengths. By measuring the absorbance of solutions at various pH values, the ratio of the different species in equilibrium can be determined. The Henderson-Hasselbalch equation can then be used to calculate the pKa values.

Detailed Methodology:

-

Preparation of Buffer Solutions:

-

Prepare a series of buffer solutions with known and stable pH values covering the range around the expected pKa values (e.g., from pH 1 to 7).

-

-

Preparation of Sample Solutions:

-

Prepare a stock solution of 2,6-pyridinedicarboxylic acid in deionized water.

-

Prepare a series of sample solutions by diluting the stock solution with each of the buffer solutions to a constant final concentration.

-

-

Spectrophotometric Measurements:

-

Record the UV-Vis spectrum (e.g., from 200 to 400 nm) for each sample solution against a blank containing the corresponding buffer.

-

Identify the wavelengths of maximum absorbance (λmax) for the fully protonated and deprotonated species by measuring the spectra in highly acidic (e.g., pH 1) and moderately basic (e.g., pH 7) solutions, respectively.

-

-

Data Analysis:

-

Plot the absorbance at the selected λmax values against the pH of the solutions. This will generate a sigmoidal curve.

-

The pKa is the pH at the inflection point of the sigmoidal curve, which corresponds to the point where the absorbance is halfway between the minimum and maximum absorbance.

-

Alternatively, the pKa can be calculated using the following equation derived from the Henderson-Hasselbalch equation: pKa = pH + log((A - A_B) / (A_A - A)) where:

-

A is the absorbance of the solution at a given pH.

-

A_A is the absorbance of the fully protonated (acidic) form.

-

A_B is the absorbance of the deprotonated (basic) form.

-

-

Logical Workflow for pKa Determination

The following diagram outlines the logical workflow for the experimental determination of pKa values.

References

The Molecular Geometry of Dipicolinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction